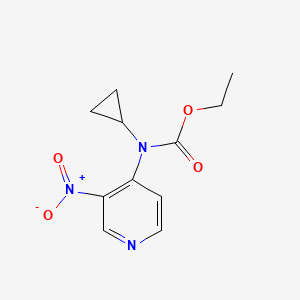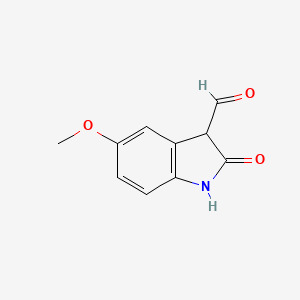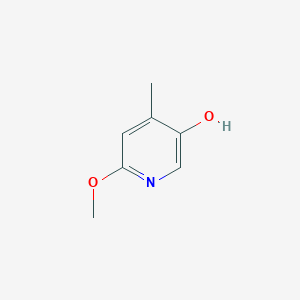
3-(4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)フェニル)プロパン酸
説明
The compound “3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid” is a chemical substance. It is also known as "(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene" . It is typically a colorless to yellow liquid or semi-solid or solid .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.07 and a density of 0.99±0.1 g/cm3 (Predicted). It has a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a flash point of 225°F. Its vapor pressure is 0.00586mmHg at 25°C, and it has a refractive index of 1.49 .科学的研究の応用
創薬:オートタキシン阻害剤
この化合物は、オートタキシン阻害剤の合成における中間体として役立ちます 。オートタキシンは、がんの進行と転移に関与する酵素であり、その阻害剤はがん治療研究にとって重要です。
材料科学:ROS感受性材料
研究者はこの化合物を用いて、活性酸素種(ROS)に敏感で、過酸化水素(H2O2)を除去できる材料を作成しています。 これは、フェニルボロン酸ピナコールエステルをβ-シクロデキストリンに架橋することによって実現され、スマートドラッグデリバリーシステムの開発における潜在的な応用があります .
腫瘍学:FLT3キナーゼ阻害剤
この化合物は、FLT3キナーゼ阻害剤として作用する5-アリール-2-アミノピリジン誘導体の調製に使用されます 。FLT3は急性骨髄性白血病(AML)で一般的な標的であり、その阻害剤は標的療法に不可欠となる可能性があります。
有機合成:鈴木・宮浦カップリング
有機化学では、この化合物は鈴木・宮浦カップリング反応に用いられます。 このクロスカップリング反応は、複雑な有機分子の構築に不可欠な炭素-炭素結合を形成するための強力なツールです .
高分子化学:コポリマー合成
それは、ベンゾチアゾールと電子リッチなアレーンユニットを含む新しいコポリマーの合成に使用されます。 これらのコポリマーは、独自の光学および電気化学的特性により、オプトエレクトロニクスデバイスに適用されます .
ホウ素中性子捕捉療法(BNCT)
この化合物の様なホウ素含有化合物は、腫瘍細胞に選択的に致死量の放射線を照射するためにホウ素担体を用いるがん治療法であるBNCTに用いられています .
ボレーション反応
この化合物は、アルキルベンゼンのベンジルC-H結合でのボレーションに使用され、ピナコールベンジルボロネートを生成します。 この反応は、有機分子の官能基化のための合成化学の分野で重要です .
ヒドロホウ素化反応
それはまた、アルキルまたはアリールアルキンおよびアルケンのヒドロホウ素化反応にも使用されます。 これらの反応は、有機分子にホウ素を導入するために重要であり、その後、さまざまな官能基に変換することができます .
作用機序
Target of Action
Similar compounds are often used in organic synthesis as reagents and catalysts .
Mode of Action
Similar compounds are known to participate in borylation reactions . In these reactions, the boron atom in the compound can form bonds with other atoms, facilitating the formation of new molecules.
Biochemical Pathways
It’s known that similar compounds are used in the suzuki-miyaura coupling reaction , a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst.
Pharmacokinetics
Similar compounds are known to be soluble in organic solvents .
Result of Action
In general, the result of its action would be the formation of new organic compounds through borylation or coupling reactions .
特性
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPXTVKFNUWYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674582 | |
| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
797755-11-4 | |
| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



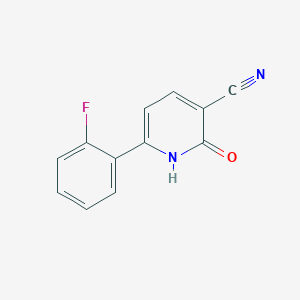
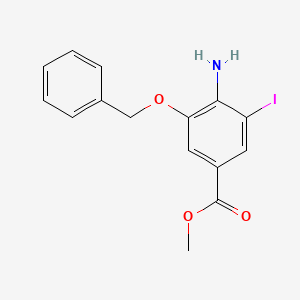
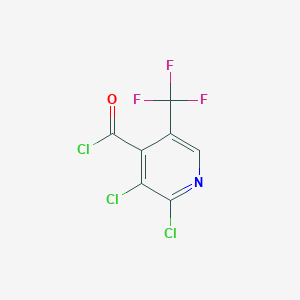
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)
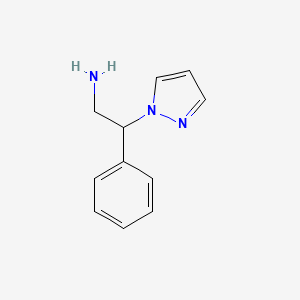
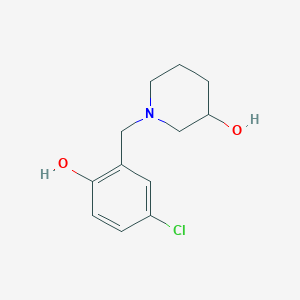
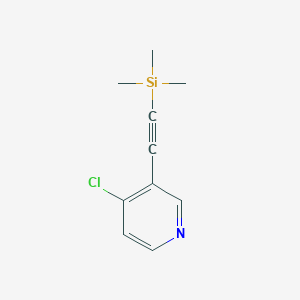
![Methyl 4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1487467.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)
